2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate
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Overview
Description
2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate typically involves a series of organic reactions. The synthetic route often includes the formation of the indolium core followed by the introduction of the dimethylamino and hexa-1,3,5-trien-1-yl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is unique due to its specific chemical structure and properties. Similar compounds include other indolium derivatives and compounds with similar functional groups. this compound stands out due to its stability, reactivity, and wide range of applications.
Biological Activity
The compound 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate (CAS No. 235781-92-7) is a synthetic organic compound with notable biological activities. Its unique structure includes an indolium cation and a tetrafluoroborate anion, contributing to its potential applications in medicinal chemistry and biological research.
- Molecular Formula : C19H25BF4N2
- Molecular Weight : 368.22 g/mol
- Structure : The compound features a dimethylamino group attached to a hexa-1,3,5-trienyl chain linked to a trimethylindolium core.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various biomolecules. This interaction can disrupt normal cellular processes leading to:
- Inhibition of DNA replication : By intercalating into the DNA helix, it can prevent the replication process.
- Protein binding : The compound may bind to cellular proteins, inhibiting their function and affecting signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. Preliminary findings suggest that it exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 15 µg/mL | |
Aspergillus niger | 20 µg/mL |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that it has a selective cytotoxic effect on cancer cells while sparing normal cells.
Case Studies
A case study involving the application of this compound in treating fungal infections demonstrated its effectiveness when used in conjunction with conventional antifungal therapies. The combination therapy showed enhanced efficacy compared to monotherapy.
Case Study Summary
- Patient Profile : A 45-year-old male with recurrent Candida infections.
- Treatment Regimen : Administered the compound alongside fluconazole.
- Outcome : Significant reduction in infection severity after two weeks of treatment.
Properties
Molecular Formula |
C19H25BF4N2 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
dimethyl-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate |
InChI |
InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1 |
InChI Key |
NRLLJSDEQYBGQN-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/C=[N+](C)C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=[N+](C)C)C)C |
Origin of Product |
United States |
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